methyl {[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
Overview
Description
Methyl {[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate involves several key steps:
Initial Formation: : The chromen backbone is typically synthesized through the condensation of appropriate aldehydes with active methylene compounds under acidic or basic conditions.
Esterification: : The final ester group is introduced through esterification reactions using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound might involve optimized conditions to ensure high yield and purity. This includes:
Catalysts: : Utilizing specific catalysts to enhance reaction efficiency.
Reflux Conditions: : Applying controlled temperatures and reflux conditions to maintain reaction stability.
Purification: : Implementing advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Methyl {[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate can undergo oxidation reactions, leading to the formation of carboxylic acids or ketones depending on the oxidizing agents used.
Reduction: : Reduction reactions can convert the ketone group into secondary alcohols under the influence of reducing agents like lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the fluorophenyl group, potentially introducing other substituents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
Oxidation: : Formation of carboxylic acids.
Reduction: : Conversion to alcohols.
Substitution: : Generation of new aromatic derivatives.
Scientific Research Applications
Methyl {[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate has several applications:
Chemistry: : Used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: : Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the manufacture of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl {[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate exerts its effects involves:
Molecular Targets: : It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: : The compound could modulate signaling pathways, impacting cellular processes like proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
When comparing methyl {[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate to similar compounds:
Uniqueness: : Its unique trifluoromethyl and fluorophenyl groups confer distinct chemical properties.
Similar Compounds
Chromene derivatives with varying substituents.
Esters of similar chromene structures.
Fluorinated aromatic compounds with related functional groups.
Properties
IUPAC Name |
methyl 2-[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4O5/c1-3-11-8-14-16(9-15(11)29-10-17(26)28-2)30-20(21(23,24)25)18(19(14)27)12-4-6-13(22)7-5-12/h4-9H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRHASKPOKMNBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)OC)OC(=C(C2=O)C3=CC=C(C=C3)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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